molecular formula C16H13N5O2S B2389717 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide CAS No. 2034320-56-2

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide

Cat. No.: B2389717
CAS No.: 2034320-56-2
M. Wt: 339.37
InChI Key: FNYHWOHRJUNVPE-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C16H13N5O2S and its molecular weight is 339.37. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-Inflammatory Applications

  • A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, highlighting the potential of thieno[2,3-d]pyrimidine derivatives in cancer and inflammation research. The structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their biological activities (Rahmouni et al., 2016).

Antimicrobial Properties

  • Bhuiyan et al. (2006) explored the synthesis of thienopyrimidine derivatives and assessed their antimicrobial activity. This study indicates the potential use of thieno[2,3-d]pyrimidine derivatives as antimicrobial agents (Bhuiyan et al., 2006).

Antistaphylococcal Activity

  • Kostenko et al. (2008) developed a series of pyridothienopyrimidinones with antistaphylococcal activity. This research opens avenues for using thieno[2,3-d]pyrimidine derivatives in combating Staphylococcus infections (Kostenko et al., 2008).

Novel Synthetic Pathways

  • Tumkyavichius (1995) presented the synthesis of NN-dimethyl-N′-(thieno[2,3-b]pyrimidin-S-yl)formamidines and S-acylaminothieno[2,3-d]pyrimidines, showcasing the versatility of thieno[2,3-d]pyrimidine derivatives in chemical synthesis and potential pharmacological applications (Tumkyavichius, 1995).

Antiproliferative Activity

  • Huang et al. (2020) synthesized and analyzed the crystal structure of a thieno[3,2-d]pyrimidine derivative, which demonstrated significant antiproliferative activity against various cancer cell lines. This study highlights the therapeutic potential of thieno[2,3-d]pyrimidine derivatives in cancer treatment (Huang et al., 2020).

Properties

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c22-14(13-10-3-1-2-4-12(10)19-20-13)17-6-7-21-9-18-15-11(16(21)23)5-8-24-15/h1-5,8-9H,6-7H2,(H,17,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYHWOHRJUNVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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